molecular formula C22H19ClN4O3S B3398531 N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021255-38-8

N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3398531
CAS No.: 1021255-38-8
M. Wt: 454.9 g/mol
InChI Key: PWIIIFQWRSSFQI-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a sulfanyl acetamide linker. The acetamide moiety is further substituted with a 3-chloro-4-methoxyphenyl group. The pyrazolo[1,5-a]pyrazine scaffold is structurally distinct from pyrazolo[1,5-a]pyrimidines (e.g., ) due to the additional nitrogen in the pyrazine ring, which alters electronic properties and π-stacking capabilities .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S/c1-29-16-6-3-14(4-7-16)18-12-19-22(24-9-10-27(19)26-18)31-13-21(28)25-15-5-8-20(30-2)17(23)11-15/h3-12H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIIIFQWRSSFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C17H16ClN5O2S
  • Molecular Weight : 389.9 g/mol
  • IUPAC Name : this compound
  • InChI Key : YQVCKPBLDGILCL-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Chlorination of 4-Methoxyphenyl Compounds : This step introduces the chloro group.
  • Cyclization Reactions : The introduction of pyrazolo and other groups occurs here.
  • Formation of Sulfanyl-Acetamide Linkage : This is the final step where the sulfanyl and acetamide groups are linked under controlled conditions.

Industrial production may utilize automated reactors to enhance yield and purity while minimizing costs .

Anticancer Potential

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold, similar to this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines effectively, suggesting a potential role in cancer therapy .

Enzymatic Inhibition

Studies have highlighted the enzymatic inhibition capabilities of pyrazolo derivatives. For instance, they can act as selective protein inhibitors, affecting pathways crucial for cancer cell proliferation .

Case Studies

  • Study on Pyrazolo Derivatives : A recent study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed promising results in inhibiting cancer cell growth in vitro. The study reported IC50 values indicating effective concentrations for inhibiting cell proliferation .
  • Fluorescence Properties : Another research focused on the optical properties of pyrazolo compounds, showing that they could be utilized as fluorescent markers in biological systems due to their unique photophysical properties .

Comparative Analysis of Biological Activities

CompoundBiological ActivityReference
N-(3-chloro-4-methoxyphenyl)-2-{...}Anticancer activity; selective inhibition
Pyrazolo[1,5-a]pyrimidinesAnticancer; enzymatic inhibition
Fluorescent pyrazolo derivativesOptical applications

Comparison with Similar Compounds

Core Heterocycle Variations

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine

  • Target Compound : Pyrazolo[1,5-a]pyrazine (two adjacent nitrogen atoms in the six-membered ring).
  • Analog (): Pyrazolo[1,5-a]pyrimidine (one nitrogen in the six-membered ring). Pyrimidine analogs (e.g., ) may exhibit better metabolic stability due to reduced reactivity .

Substituent Effects on the Acetamide Group

Compound Name Acetamide Substituent Key Features
Target Compound 3-chloro-4-methoxyphenyl Chloro and methoxy groups increase hydrophobicity and may enhance binding to hydrophobic pockets in enzymes .
3-(methylsulfanyl)phenyl Methylsulfanyl group introduces a less polar but bulkier substituent, potentially reducing solubility compared to methoxy .
2-methoxyphenyl Methoxy at the ortho position may sterically hinder binding but improve metabolic stability .

Pyrazolo Ring Substitutions

Compound Name Pyrazolo Ring Substituent Position Impact
Target Compound 4-methoxyphenyl Position 2 Methoxy enhances electron-donating effects, stabilizing the ring system .
4-chlorophenyl Position 2 Chloro substituent increases lipophilicity, favoring membrane penetration .
3-phenyl, 5-methyl Positions 3 and 5 Methyl and phenyl groups introduce steric bulk, potentially reducing enzymatic recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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